molecular formula C25H31N3O6 B3941304 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate

1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate

Cat. No. B3941304
M. Wt: 469.5 g/mol
InChI Key: BFPRPAHZOMIBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate is a chemical compound that has been used in scientific research for its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been found to have interesting pharmacological effects. In

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate involves its binding to the sigma-1 receptor and the dopamine transporter. By binding to these proteins, the compound can modulate their activity and affect various physiological processes. The exact mechanism of action is still being studied, but it is believed that the compound may have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may have a positive effect on mood and motivation. The compound has also been found to have an effect on calcium signaling, which is important for various physiological processes such as muscle contraction and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate in lab experiments is its potential therapeutic properties. The compound has been found to have an effect on the sigma-1 receptor and the dopamine transporter, which may make it useful in the treatment of neurodegenerative diseases. However, one limitation of using the compound is that its exact mechanism of action is still being studied, and more research is needed to fully understand its potential therapeutic properties.

Future Directions

There are several future directions for research on 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate. One direction is to further study its mechanism of action and its potential therapeutic properties. Another direction is to explore its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of the compound in humans. Overall, 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate has potential as a therapeutic agent and warrants further investigation.

Scientific Research Applications

1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate has been used in scientific research for its potential therapeutic properties. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as neurotransmitter release, calcium signaling, and cell survival. The compound has also been found to have an effect on the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain.

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2.C2H2O4/c27-26(28)23-8-4-5-19(17-23)18-24-13-15-25(16-14-24)22-11-9-21(10-12-22)20-6-2-1-3-7-20;3-1(4)2(5)6/h1-8,17,21-22H,9-16,18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPRPAHZOMIBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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